molecular formula C5H9N3O4 B026039 N-(3-Carboxypropyl)-N-nitrosourea CAS No. 108278-72-4

N-(3-Carboxypropyl)-N-nitrosourea

Numéro de catalogue: B026039
Numéro CAS: 108278-72-4
Poids moléculaire: 175.14 g/mol
Clé InChI: TUKBNBLHKLAQIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-Carboxypropyl)-N-nitrosourea is a nitrosourea compound characterized by a carboxypropyl group (-(CH₂)₂COOH) attached to the nitrosourea backbone. This structural feature is critical for its biological activity, particularly its organ-specific carcinogenicity and metabolic behavior. Studies highlight its role in inducing bladder cancer in animal models, with carcinogenicity linked to urinary metabolites containing the 3-carboxypropyl chain . Unlike other nitrosoureas used in chemotherapy (e.g., BCNU, CCNU), this compound’s activity is tissue-specific, targeting the bladder epithelium when metabolized .

Propriétés

Numéro CAS

108278-72-4

Formule moléculaire

C5H9N3O4

Poids moléculaire

175.14 g/mol

Nom IUPAC

4-[carbamoyl(nitroso)amino]butanoic acid

InChI

InChI=1S/C5H9N3O4/c6-5(11)8(7-12)3-1-2-4(9)10/h1-3H2,(H2,6,11)(H,9,10)

Clé InChI

TUKBNBLHKLAQIG-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CN(C(=O)N)N=O

SMILES canonique

C(CC(=O)O)CN(C(=O)N)N=O

Autres numéros CAS

108278-72-4

Synonymes

N-(3-Carboxypropyl)-N-nitrosourea

Origine du produit

United States

Applications De Recherche Scientifique

Carcinogenicity Studies

CNU is primarily studied for its carcinogenic properties. It has been shown to induce tumors in animal models, particularly in the urinary bladder. For instance, studies have demonstrated that topical application of CNU leads to significant tumor development, establishing it as a potent carcinogen in rodent models .

Case Study: Urinary Bladder Carcinogenesis

  • Objective : To investigate the effects of CNU on urinary bladder cancer.
  • Method : Rodents were subjected to topical applications of CNU.
  • Findings : A substantial incidence of tumors was observed, highlighting CNU's role as a bladder carcinogen .

Mechanistic Insights

  • Metabolic Activation : CNU is metabolized to form electrophilic species that can interact with DNA, leading to mutagenic lesions.
  • DNA Adduct Formation : The formation of specific DNA adducts has been linked to the carcinogenicity of CNU, emphasizing the importance of studying these interactions for risk assessment .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of nitrosamines like CNU is crucial for predicting their carcinogenic potency. Recent studies have proposed frameworks for evaluating the mutagenicity and carcinogenicity based on structural features .

Key Structural Features

  • α-Carbon Substitution : Variations in substitution patterns on the α-carbon significantly influence mutagenic potential.
  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances the reactivity and subsequent carcinogenicity of nitrosamines like CNU .

Regulatory Implications

The presence of nitrosamines, including CNU, in pharmaceuticals and food products has raised regulatory concerns due to their carcinogenic nature. Regulatory agencies require comprehensive risk assessments for these compounds in consumer products .

Risk Assessment Framework

  • Acceptable Intake Limits : Establishing acceptable intake limits based on SAR analyses and empirical data from animal studies is critical for public health safety.
  • Regulatory Guidelines : Agencies like the EFSA have developed guidelines for assessing risks associated with N-nitrosamines in food products, which include compounds like CNU .

Summary Table of Applications

Application AreaDescriptionKey Findings
Carcinogenicity StudiesInduces tumors in rodent urinary bladderSignificant tumor incidence observed
Mechanisms of ActionMetabolic activation leading to DNA damageFormation of reactive intermediates
Structure-Activity RelationshipsPredictive frameworks for mutagenicityKey structural features influence potency
Regulatory ImplicationsRisk assessments for public healthEstablishment of acceptable intake limits

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Nitrosoureas and Nitrosamines

Structural Features and Activity

The carboxypropyl group distinguishes N-(3-Carboxypropyl)-N-nitrosourea from other nitrosoureas. For example:

  • BCNU (Carmustine) : Contains chloroethyl groups, enabling DNA alkylation and crosslinking, making it a potent chemotherapeutic agent for brain tumors .
  • CENU (N-(2-Chloroethyl)-N-nitrosourea) : Decomposes via intramolecular reactions, producing alkylating agents that damage DNA .
  • ENU (N-Ethyl-N-nitrosourea) : A mutagen used in zebrafish models for autism research due to its ability to induce point mutations .
Table 1: Structural and Functional Comparison
Compound Key Structural Feature Primary Use/Effect
This compound 3-Carboxypropyl chain Bladder-specific carcinogen
BCNU Bis(2-chloroethyl) groups Glioblastoma treatment via DNA alkylation
CENU 2-Chloroethyl group DNA alkylation via decomposition pathways
ENU Ethyl group Mutagenesis in disease modeling

Carcinogenic Potential

This contrasts with:

  • N-Nitrosodiethylamine (DEN): A liver carcinogen with broad tissue toxicity .
  • N-Methyl-N-nitrosourea (MNU): Direct-acting carcinogen inducing tumors in heterotopic bladders .
  • N-Butyl-N-(4-hydroxybutyl)nitrosamine: Metabolizes to 3-carboxypropyl derivatives, linking its carcinogenicity to bladder-specific metabolic activation .
Table 2: Carcinogenicity Data
Compound Target Organ Tumor Incidence (Animal Model)
This compound Bladder 11/27 rats (natural bladder)
MNU Bladder 25/33 rats (heterotopic bladder)
DEN Liver High incidence in multiple studies

Metabolic Pathways

Metabolic activation is crucial for this compound’s carcinogenicity. The 3-carboxypropyl chain is oxidized to reactive intermediates that bind to bladder epithelium DNA . In contrast:

  • BCNU is metabolized to chloroethylating agents, causing DNA crosslinks .
  • ENU is directly mutagenic without requiring metabolic activation .

Key Research Findings

  • Bladder Specificity: The 3-carboxypropyl group is essential for bladder carcinogenesis, as its urinary excretion correlates with tumor induction .
  • Inhibition by Disulfiram : Co-administration of disulfiram reduces bladder tumor incidence from 100% to 10% in rats, suggesting metabolic pathway disruption .
  • Structural Optimization: Derivatives of this compound with modified alkyl chains show variable carcinogenic potency, emphasizing the role of side-chain length in activity .

Méthodes De Préparation

Nitrosation of N-(3-Carboxypropyl)urea

The most widely reported method involves treating N-(3-carboxypropyl)urea with sodium nitrite (NaNO<sub>2</sub>) in an acidic aqueous medium. Hydrochloric acid (HCl) protonates the urea group, enhancing its susceptibility to electrophilic attack by HNO<sub>2</sub>, generated in situ from NaNO<sub>2</sub> and HCl:

Reaction Scheme:

N-(3-Carboxypropyl)urea+HNO2HClThis compound+H2O\text{N-(3-Carboxypropyl)urea} + \text{HNO}2 \xrightarrow{\text{HCl}} \text{this compound} + \text{H}2\text{O}

Typical Conditions:

  • Molar Ratio: 1:1.2 (urea:NaNO<sub>2</sub>)

  • Temperature: 0–5°C (to minimize decomposition)

  • Reaction Time: 2–4 hours

  • Yield: 60–75% after purification.

Optimization of Synthetic Parameters

Acid Selection and Concentration

The choice of acid critically influences reaction efficiency. Hydrochloric acid (1–2 M) is preferred due to its strong protonating capacity, which stabilizes the nitrosonium ion (NO<sup>+</sup>). Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) may induce sulfonation side reactions, while acetic acid (CH<sub>3</sub>COOH) insufficiently protonates the urea.

Solvent Systems

Aqueous systems are standard, but mixed solvents (e.g., water:tetrahydrofuran 3:1) improve solubility of the hydrophobic carboxypropyl group. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to risks of dimethylamine release, which could form NDMA impurities.

Temperature Control

Maintaining temperatures below 10°C suppresses competing hydrolysis of the nitrosourea product. Elevated temperatures (>20°C) lead to a 20–30% yield reduction due to decomposition.

Alternative Synthetic Routes

Nitrosyl Chloride (NOCl) Method

Nitrosyl chloride in dichloromethane (DCM) offers a non-aqueous route, circumventing carboxylic acid protonation issues:

Procedure:

  • Dissolve N-(3-carboxypropyl)urea in anhydrous DCM.

  • Add NOCl dropwise at -10°C under nitrogen.

  • Stir for 1 hour, then quench with ice water.

Yield: 55–65% (lower due to NOCl volatility).

Ester Protection Strategy

To prevent carboxylate interference, the carboxylic acid is temporarily esterified (e.g., methyl ester), nitrosated, and hydrolyzed:

Steps:

  • Esterification: React with methanol/H<sup>+</sup>.

  • Nitrosation: NaNO<sub>2</sub>/HCl as above.

  • Hydrolysis: NaOH(aq) to regenerate the acid.

Overall Yield: 70–80%.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate:methanol (9:1) as eluent. Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves nitrosourea from unreacted urea.

Spectroscopic Confirmation

  • <sup>1</sup>H NMR (D<sub>2</sub>O): δ 1.85 (m, 2H, CH<sub>2</sub>), 2.45 (t, 2H, CH<sub>2</sub>COOH), 3.30 (t, 2H, NCH<sub>2</sub>), 8.10 (s, 1H, NH).

  • IR (KBr): 1720 cm<sup>-1</sup> (C=O, carboxylic acid), 1630 cm<sup>-1</sup> (N-N=O).

  • MS (ESI<sup>-</sup>): m/z 190.1 [M-H]<sup>-</sup>.

Comparative Analysis of Methods

Parameter NaNO<sub>2</sub>/HCl NOCl/DCM Ester Protection
Yield (%)60–7555–6570–80
Purity (%)95–9890–9397–99
ScalabilityHighModerateHigh
Side ReactionsMinimalNitrolysisEster hydrolysis

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.